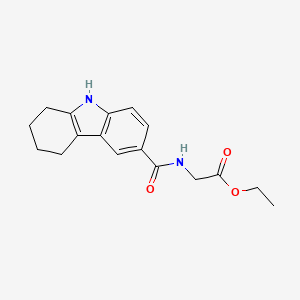![molecular formula C22H25N5O B5428356 N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine](/img/structure/B5428356.png)
N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine, also known as DMP 777, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMP 777 belongs to the class of triazole-containing compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine 777 is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and proteins. For example, this compound 777 has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound 777 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound 777 has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound 777 has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine 777 in lab experiments is its high potency. This compound 777 has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound 777 is its potential toxicity. Further studies are needed to determine the safe dosage of this compound 777 for use in lab experiments.
Future Directions
There are several future directions for the research on N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine 777. One potential direction is the development of this compound 777-based drugs for the treatment of cancer. Another potential direction is the use of this compound 777 as a tool for studying the role of acetylcholinesterase in neurological diseases. Further studies are also needed to determine the safety and efficacy of this compound 777 for use in humans.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine 777 involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with N-(3,4-dimethylphenyl)piperidin-3-amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields this compound 777 as a white powder.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3-piperidinamine 777 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. This compound 777 has also been found to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-8-9-19(11-17(16)2)25-20-6-4-10-26(13-20)22(28)18-5-3-7-21(12-18)27-14-23-24-15-27/h3,5,7-9,11-12,14-15,20,25H,4,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTGCEAWHXMKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(1-isopropyl-1H-pyrrol-3-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5428273.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5428283.png)
![3-cyano-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5428287.png)
![2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5428294.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5428300.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)
![3-({[4-(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5428318.png)
![6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5428331.png)
![(2-methoxyethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5428341.png)
![4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5428346.png)
![ethyl 5-{[(5-methyl-3-furoyl)amino]methyl}-3-furoate](/img/structure/B5428351.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428359.png)

![2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5428376.png)